Polyacrylonitrile
Overview
Description
Polyacrylonitrile is a synthetic, semicrystalline organic polymer resin with the linear formula (CH₂CHCN)ₙ. It is a member of the important family of acrylic resins and is known for its rigidity, resistance to most solvents and chemicals, and low permeability to gases . This compound is primarily used to produce fibers for textiles, ultrafiltration membranes, and as a precursor for high-quality carbon fibers .
Mechanism of Action
Target of Action
Polyacrylonitrile (PAN) is a synthetic, semicrystalline organic polymer resin . It primarily targets the production of a variety of products including ultrafiltration membranes, hollow fibers for reverse osmosis, fibers for textiles, and oxidized PAN fibers . It is also used as a precursor for high-quality carbon fiber .
Mode of Action
PAN’s mode of action is primarily through its unique structure and ability to change the structure under heating . It interacts with its targets by providing a conductive pathway at the molecular level . This is achieved through the formation of π-conjugated bonds occurring in the carbon chain due to the course of thermochemical reactions during the IR-annealing over the temperature range 250–500 °C .
Biochemical Pathways
The biochemical pathways involved in PAN’s action are complex and involve a series of reactions. The presence of itaconic acid in this compound promotes cyclization reactions at lower temperatures and faster rates . The ionic mechanism shows a kinetic advantage over the free radical mechanism at low temperatures . Microorganisms and enzymes are involved in the degradation of PAN .
Pharmacokinetics
For instance, in the presence of acrylonitrile, zwitterions quickly join it causing rapid growth of this compound chains on the formed carbanions .
Result of Action
The result of PAN’s action is the production of a variety of materials with unique properties. For instance, sulfurized this compound (S@pPAN) composite provides a conductive pathway for sulfur active material at the molecular level and has already become one of the most promising cathode materials in lithium-sulfur batteries because of its outstanding electrochemical performances via novel solid—solid conversion mechanism .
Action Environment
The environmental fate of a PAN product will depend on its chemical structure, the environmental setting where it was used, and the regulations for plastic waste management existing in the different countries . Even though recycling is the best fate for plastic polymer wastes, few AP can be recycled, and most of them end up in landfills . Therefore, the action environment significantly influences PAN’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Polyacrylonitrile has a unique structure and ability to change the structure under heating . It is predominantly white powder up to 250 °C and shows thermoplastic, but it does not melt under normal conditions
Molecular Mechanism
This compound is synthesized from acrylonitrile (AN), i.e., 2-propenenitrile in IUPAC nomenclature . The vinyl group of AN is stabilized by resonance with the nitrile group, and it behaves as an electron-deficient monomer due to strong electron-withdrawing ability of the nitrile group
Temporal Effects in Laboratory Settings
This compound demonstrates changes in structure under heating . It is known that the heat-treated this compound is a conducting polymer due to the formation of π-conjugated bonds occurring in the carbon chain owing to course of thermochemical reactions during the IR-annealing over the temperature range 250–500 °C .
Preparation Methods
Polyacrylonitrile is synthesized through the polymerization of acrylonitrile. The most common method involves free-radical polymerization, where acrylonitrile monomers are suspended in water and induced to polymerize through the action of free-radical initiators . Industrial production often involves the use of catalysts and specific reaction conditions to optimize yield and quality. For example, acrylonitrile is obtained by reacting propylene with ammonia and oxygen in the presence of catalysts . The polymerization process can be controlled to produce this compound with varying molecular weights, depending on the intended application .
Chemical Reactions Analysis
Polyacrylonitrile undergoes several types of chemical reactions, including oxidation, cyclization, and dehydrogenation. During thermal treatment, this compound fibers undergo cyclization, where the nitrile groups form cyclic structures, leading to the stabilization of the fibers . Oxidation reactions are also significant, especially when this compound is used as a precursor for carbon fibers. Common reagents used in these reactions include oxygen and various catalysts . The major products formed from these reactions are stabilized this compound fibers and carbon fibers .
Scientific Research Applications
Polyacrylonitrile has a wide range of scientific research applications. In chemistry, it is used to produce ultrafiltration and nanofiltration membranes for water treatment . In biology, this compound-based materials are used in the fabrication of biosensors and as scaffolds for tissue engineering . In medicine, this compound is used to create biocompatible materials for drug delivery systems . Industrially, it is used to produce high-strength carbon fibers for aerospace and defense applications .
Comparison with Similar Compounds
Polyacrylonitrile is often compared with other acrylic resins, such as polymethyl methacrylate and polyvinyl chloride. Unlike these compounds, this compound has a higher resistance to solvents and chemicals and a lower permeability to gases . Similar compounds include acrylonitrile butadiene styrene and styrene-acrylonitrile, which are also used in various industrial applications . This compound’s unique properties, such as its ability to form high-strength carbon fibers, set it apart from these similar compounds .
Properties
IUPAC Name |
prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHHRLWOUZZQLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2CCHCN, Array, H2C(CH)CN, C3H3N | |
Record name | ACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4849 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ACRYLONITRILE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | acrylonitrile | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Acrylonitrile | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29436-44-0, 50940-39-1, 25014-41-9 | |
Record name | 2-Propenenitrile, homopolymer, isotactic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29436-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propenenitrile, trimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50940-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polyacrylonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25014-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5020029 | |
Record name | Acrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acrylonitrile, stabilized appears as a clear colorless liquid with a strong pungent odor. Flash point 32 °F. Prolonged exposure to the vapors or skin contact harmful. Density 6.7 lb / gal. Vapors heavier than air. Combustion produces toxic oxides of nitrogen. Requires storage and handling in closed systems. Used in insecticides and to make plastics, fibers and other chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 17 ppm Source/use/other hazard: Plastics, coatings, adhesives industries; dyes; pharmaceuticals; flam gas., Liquid; Pellets or Large Crystals, Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]; [NIOSH], COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to pale-yellow liquid with an unpleasant odor., Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.] | |
Record name | ACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4849 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Propenenitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acrylonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/31 | |
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Record name | ACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACRYLONITRILE (VINYL CYANIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/57 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
171 °F at 760 mmHg (EPA, 1998), 77.2 °C, 77 °C, 171 °F | |
Record name | ACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4849 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acrylonitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ACRYLONITRILE (VINYL CYANIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/57 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
32 °F (EPA, 1998), -5 °C (23 °F) - closed cup, 32 °F(0 °C)(open cup), -1 °C c.c., 30 °F | |
Record name | ACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4849 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acrylonitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACRYLONITRILE (VINYL CYANIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/57 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
10 to 50 mg/mL at 70.9 °F (NTP, 1992), Solubility of water in acrylonitrile: 3.1 parts water/100 parts acrylonitrile, In water, 7.45X10+4 mg/L at 25 °C, Very soluble in ethanol, acetone, benzene, ether, Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene., Solubility in water, g/100ml at 20 °C: 7, 7% | |
Record name | ACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4849 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acrylonitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Acrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8004 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8007 at 25 °C, Relative density (water = 1): 0.8, 0.81 | |
Record name | ACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4849 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acrylonitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACRYLONITRILE (VINYL CYANIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/57 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.83 (Air = 1), Relative vapor density (air = 1): 1.8 | |
Record name | ACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4849 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acrylonitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
100 mmHg at 73.4 °F (EPA, 1998), 109.0 [mmHg], 109 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 11.0, 83 mmHg | |
Record name | ACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4849 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acrylonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/31 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Acrylonitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACRYLONITRILE (VINYL CYANIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/57 | |
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Record name | Acrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Mechanism of Action |
Acrylonitrile (AN) is a vinyl monomer used in the production of synthetic fibers, rubber and plastics. AN is acutely toxic but its mechanism of toxicity remains to be established. AN is metabolized to cyanide in vivo but cyanide production alone cannot explain acute AN toxicity. Previous work ... has shown that AN can alkylate highly reactive cysteine residues in proteins. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme involved in glycolysis, has a catalytically active cysteine 149 in its active site. ... AN irreversibly inhibits GAPDH with second-order rate constants, at pH 7.4, of 3.7 and 9.2 M(-1) s(-1) at 25 and 37 degrees C, respectively. A combination of matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF) and electrospray ionization-mass spectrometry-mass spectrometry (ESI-MS-MS) was used to show that AN inactivates GAPDH by covalently binding to cysteine 149 in the active site of the enzyme. Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and when coupled with the inhibition of mitochondrial ATP synthesis by the AN metabolite cyanide would result in metabolic arrest. The brain can withstand metabolic arrest for only a few minutes thus these combined actions may account for the acute toxicity of AN in vivo., The interaction of acrylonitrile (VCN) with rat blood has been investigated at the molecular level in an attempt to understand the possible mechanism of its toxicity. ... Up to a maximum of 94% of (14)C from VCN in erythrocytes was detected covalently bound to cytoplasmic and membrane proteins. ... Determination of specific activity showed that binding occurred more in vivo than in vitro which indicated that the VCN molecule was bioactivated inside erythrocytes. These results indicate that ... VCN, which binds to cytoplasmic and membrane proteins, may cause damage to red cells by mechanisms other than release of CN-., Acrylonitrile (AN) is an organic compound produced in large quantities by the chemical industry and is acutely toxic. One mechanism proposed to explain the toxicity of AN is metabolism by P450 into cyanide (CN). Although blood and brain levels of CN in rats following an LD90 dose of AN are consistent with acute toxicity, blocking CN formation with P450 inhibitors does not prevent lethality. Another mechanism implicated in toxicity is covalent binding of AN to cysteine residues in tissue proteins. Previous work ... has shown that AN can irreversibly inactivate the catalytically active cysteine-149 in glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and, when coupled to the inhibition of mitochondrial ATP synthesis by the AN metabolite CN, would result in metabolic arrest, particularly in brain. ... /Researchers/ measured the high energy metabolites phosphocreatine (PCr), ATP, ADP and AMP by HPLC and compared their levels in the brains of rats treated with an LD90 dose of AN, when respiration ceased, vs. controls. Two methods of rapid brain freezing in liquid nitrogen were used: funnel freezing (FF) and head immersion (HI). AN administration resulted in large decreases in PCr of 74% (FF) and 80% (HI) but relatively minor decreases in ATP of 5% (FF) and 21% (HI) and Energy Charge of 6% (FF) and 10% (HI). Thus, although substantial depletion of PCr was observed, possibly due to inhibition of creatine kinase by AN, we found no evidence that brain ATP is depleted when respiration ceases in AN-intoxicated rats., Acrylonitrile-induced adrenal necrosis is associated with the early depletion of adrenal glutathione and elevation of adrenal dopamine. These biochemical events could result in increased susceptibility to free radical-mediated lipid peroxidation which may play a role in pathogenesis of adrenal injury caused by acrylonitrile., Administered intraperitoneally to rats at a dose of 100 mg/kg bw, acrylonitrile inhibits non-competitively the activity of brain, kidney and liver cytochrome oxidase; when injected subcutaneously at a dose of 100-120 g/kg bw it decreases the ratio between oxidized and reduced nucleotides in the brain and blood; when given as an intravenous dose of 150 mg/kg bw, it reduces the content of glutathione in liver, lung, kidneys, adrenals and brain of rats. | |
Record name | Acrylonitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The major impurity is water, which is usually present at a maximum of 0.5%., Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max. | |
Record name | Acrylonitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid at room temperature, Colorless to pale-yellow liquid | |
CAS No. |
107-13-1, 25014-41-9, 63908-52-1 | |
Record name | ACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4849 | |
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Record name | Acrylonitrile | |
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Record name | Acrylonitrile | |
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Record name | Polyacrylonitrile | |
Source | DTP/NCI | |
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Record name | ACRYLONITRILE | |
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Record name | Acrylonitrile | |
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URL | https://www.epa.gov/aegl/acrylonitrile-results-aegl-results | |
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Record name | 2-Propenenitrile | |
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Record name | Acrylonitrile | |
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Record name | Acrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.152 | |
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Record name | 2-Propenenitrile | |
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Record name | ACRYLONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP1U0D42PE | |
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Record name | Acrylonitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
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Record name | ACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
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Record name | ACRYLONITRILE (VINYL CYANIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/57 | |
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Melting Point |
-116 °F (EPA, 1998), -83.51 °C, -84 °C, -116 °F | |
Record name | ACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4849 | |
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Record name | Acrylonitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |
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Record name | ACRYLONITRILE (VINYL CYANIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/57 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Retrosynthesis Analysis
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